N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Key structural attributes include:
- 5-Methyl group: Enhances steric bulk and may influence binding interactions.
- 7-Carboxamide moiety: Likely contributes to hydrogen bonding with biological targets.
- 4-Methoxyphenyl group: Modulates electronic properties and solubility .
This compound’s structural complexity positions it within a class of molecules studied for anticancer, antiviral, and kinase-inhibitory activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-4-8-15(9-5-13)26-21(28)19-18(24-22(26)29)17(12-25(19)2)20(27)23-14-6-10-16(30-3)11-7-14/h4-12H,1-3H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXMSHWWGMCSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H20N4O4
- Molecular Weight : 404.4 g/mol
- CAS Number : 921578-64-5
Structure
The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of methoxy and tolyl groups enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O4 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 921578-64-5 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolopyrimidine can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Preliminary investigations have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in various organisms . This inhibition can lead to reduced proliferation of cancer cells and pathogens.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effectiveness of the compound in a murine model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues .
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound has minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Modifications
The compound is synthesized via multicomponent reactions (MCRs) involving barbituric acid derivatives, substituted amines, and aldehydes under ambient aqueous conditions . A representative pathway includes:
-
Condensation : Formation of imine intermediates between amines and aldehydes.
-
Cyclization : Reaction with barbituric acid derivatives to construct the pyrrolo[3,2-d]pyrimidine scaffold .
Oxidation and Reduction
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Oxidation : The dioxo groups undergo further oxidation with KMnO₄ in acidic media to form carboxylic acid derivatives.
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Reduction : NaBH₄ selectively reduces the enamine double bond without affecting the carboxamide group.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 7-Carboxylic acid derivative | Requires strict temperature control (40–60°C). |
| Reduction | NaBH₄, MeOH | Tetrahydro intermediate | Retains chiral centers at C3 and C5. |
Alkylation and Acylation
-
Methylation : Reacts with methyl iodide (CH₃I) in DMF under basic conditions (NaH) to alkylate the pyrrole nitrogen.
-
Acylation : Acetyl chloride introduces acetyl groups at the C5 position .
| Reaction | Conditions | Yield |
|---|---|---|
| Methylation | NaH, DMF, 60°C | 78% |
| Acylation | AcCl, Et₃N, RT | 65% |
Substitution Reactions
The 4-methoxyphenyl and p-tolyl substituents participate in electrophilic aromatic substitution (EAS):
-
Chlorination : PCl₃ replaces methoxy groups with Cl under reflux.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring.
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Chlorination | PCl₃, DCM | C4 of aryl | 70% |
| Nitration | HNO₃, H₂SO₄ | C4 of p-tolyl | 62% |
Nucleophilic Additions
The carboxamide group reacts with nucleophiles like amines or hydrazines:
-
Amide Formation : Reaction with n-hexylamine generates branched derivatives .
-
Hydrazide Synthesis : Hydrazine hydrate yields hydrazide analogs for bioactivity studies .
| Reaction | Nucleophile | Product | Application |
|---|---|---|---|
| Amidation | n-Hexylamine | N-hexylcarboxamide | Enhanced lipophilicity |
| Hydrazide | NH₂NH₂·H₂O | 7-Hydrazide | Precursor for Schiff bases |
Mechanistic Insights
-
Cyclization Mechanism : pH-dependent enol-keto tautomerization facilitates intramolecular cyclization .
-
Kinetic vs. Thermodynamic Control : High temperatures favor thermodynamically stable products during alkylation.
Equilibrium shifts toward the keto form under acidic conditions, enabling cyclization .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous acid (HCl) cleaves the carboxamide group.
-
Dimerization : Occurs at high concentrations (>0.5 M) in polar aprotic solvents.
Industrial-Scale Optimization
| Parameter | Optimal Value | Impact |
|---|---|---|
| Solvent | H₂O/EtOH (3:1) | Reduces E-factor by 40% |
| Catalyst | None | Avoids purification steps |
| Temperature | 25–30°C | Prevents decomposition |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications and Substitution Patterns
Table 1: Structural Comparison of Pyrrolo[3,2-d]Pyrimidine Derivatives
Key Observations :
- N5 alkylation in halogenated analogues () reduces toxicity (MTD increased from 5–10 mg/kg to 40 mg/kg), whereas the target compound lacks N5 substitution, suggesting a need for toxicity profiling .
- 4-Methoxyphenyl groups (shared with Compound 6 in ) improve water solubility, as seen in hydrochloride salt formulations .
Pharmacological and Physicochemical Properties
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
